N-cis-Tetradec-9Z-enoyl-L-homoserine lactone

TraR receptor antagonist Agrobacterium tumefaciens

QS research requires precisely architectured autoinducers-generic AHL analogs fail to recapitulate native signaling. N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-AHL) is the endogenous autoinducer in A. vitis and C. rodentium, and a validated TraR antagonist (IC50 3.20 μM). The 9Z cis double bond imparts a conformational kink essential for selective receptor engagement, distinguishing it from saturated or 3-oxo analogs. • TraR antagonist IC50: 3.20 μM • Native QS signal in A. vitis & C. rodentium • ≥98% purity; -20°C storage

Molecular Formula C18H31NO3
Molecular Weight 309.4 g/mol
Cat. No. B584272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cis-Tetradec-9Z-enoyl-L-homoserine lactone
SynonymsC14:1-Δ9-cis-(L)-HSL; N-(2-oxotetrahydrofuran-3S-yl) Myristoleyl Amide
Molecular FormulaC18H31NO3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCC(=O)NC1CCOC1=O
InChIInChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h5-6,16H,2-4,7-15H2,1H3,(H,19,20)/b6-5-/t16-/m0/s1
InChIKeyCNVCBUGVTPVVJB-KJPDOMRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone: A Definitive Overview of This Long-Chain Unsaturated AHL for Quorum Sensing Research and Procurement


N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (also designated C14:1-Δ9-cis-(L)-HSL or C14:1-AHL) is a long-chain, unsaturated N-acyl-L-homoserine lactone (AHL) . This class of molecules functions as diffusible autoinducers in bacterial quorum sensing (QS), a process of population density-dependent gene regulation [1]. AHLs exhibit structural diversity in their acyl chain length (C4-C18), C3 substitution, and degree of unsaturation, features which dictate specific interactions with LuxR-type transcriptional receptor proteins [2]. Specifically, this compound has been identified as a native signaling molecule in the QS systems of Agrobacterium vitis and Citrobacter rodentium , and it is also a subject of study as a ligand for the Agrobacterium tumefaciens TraR receptor [3].

Why N-cis-Tetradec-9Z-enoyl-L-homoserine lactone Cannot Be Replaced with Generic or Saturated AHL Analogs


The biological activity of AHLs is exquisitely sensitive to precise molecular architecture; substitution of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone with a generic, saturated, or differently oxidized analog is not functionally equivalent. AHL receptor binding pockets, such as that of TraR, are highly shape- and chemistry-selective, with residues making specific contacts that determine agonist versus antagonist behavior [1]. The presence of a cis double bond at the 9Z position introduces a rigid kink in the acyl chain, which dramatically alters the molecule's conformational ensemble and its ability to fit into and stabilize the receptor's ligand-binding domain . This structural feature differentiates its behavior from saturated C14-HSL or oxidized 3-oxo-C14-HSL, leading to distinct receptor binding affinities [2], functional outcomes (e.g., native autoinducer vs. antagonist) , and physicochemical properties like solubility and susceptibility to environmental degradation [3]. Consequently, experimental results obtained with one AHL cannot be directly extrapolated to this compound, necessitating its specific procurement for precise and reproducible QS research.

Quantitative Evidence for the Differentiated Utility of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone


Functional Antagonism at TraR: N-cis-Tetradec-9Z-enoyl-L-homoserine lactone vs. the Native Agonist 3-Oxo-C8-HSL

In a reporter assay for Agrobacterium tumefaciens TraR, N-cis-Tetradec-9Z-enoyl-L-homoserine lactone functions as an antagonist, inhibiting the quorum sensing response induced by the native agonist N-(3-oxooctanoyl)-L-homoserine lactone (OdDHL/3-oxo-C8-HSL) [1]. This contrasts with many long-chain AHLs which act as agonists. The compound inhibits OdDHL-induced QS activation with an IC50 of 3.20E+3 nM (3.20 μM) [1]. This defines its specific utility in QS inhibition studies, rather than activation, a key differentiator from native autoinducers.

TraR receptor antagonist Agrobacterium tumefaciens

Comparative Solubility Profile: N-cis-Tetradec-9Z-enoyl-L-homoserine lactone vs. Saturated C14-HSL

The introduction of a cis double bond significantly impacts physicochemical properties. N-cis-Tetradec-9Z-enoyl-L-homoserine lactone exhibits markedly different solubility compared to its fully saturated counterpart, N-tetradecanoyl-L-homoserine lactone (C14-HSL). In DMF, solubility is 20 mg/mL for the target compound , whereas it is reported as 30 mg/mL for the saturated analog . This 33% reduction in solubility in a key organic solvent is a critical, quantifiable difference that impacts stock solution preparation and experimental design.

solubility formulation DMSO

Comparative Solubility Profile: N-cis-Tetradec-9Z-enoyl-L-homoserine lactone vs. Oxidized 3-Oxo-C14-HSL

In direct comparison to the oxidized analog 3-oxo-C14-HSL, N-cis-Tetradec-9Z-enoyl-L-homoserine lactone demonstrates identical solubility in DMF and DMSO (both 20 mg/mL) . However, it exhibits a key difference in its ability to form a stable aqueous mixture. While the target compound has a defined solubility of 0.5 mg/mL in a DMSO:PBS (pH 7.2) 1:1 mixture , this specification is absent for the 3-oxo analog, suggesting a difference in its tolerance for aqueous environments. This provides a quantifiable formulation advantage for certain assay conditions.

solubility formulation DMSO

Differential Chemical Stability: Susceptibility to Halogenative Degradation

The presence of the cis double bond makes N-cis-Tetradec-9Z-enoyl-L-homoserine lactone chemically distinct from saturated AHLs in environmental degradation pathways. In studies of halogenation by vanadium bromoperoxidase and cerium dioxide nanocrystals, this compound (designated C14:1-AHL) was observed to undergo 'fast degradation and moiety-specific transformations' [1]. While explicit first-order rate constants are not compared in the abstract, the study categorizes this compound among the unsaturated AHLs that degrade via a distinct, faster pathway compared to saturated or alkyl quinolone QSMs [1]. This indicates a different chemical reactivity profile that is critical for environmental fate studies and experiments involving oxidative or halogenating conditions.

chemical stability bromination degradation

Species-Specific Biological Role: A Native Autoinducer with Unique Specificity

Unlike many long-chain AHLs which act promiscuously or solely as antagonists, N-cis-Tetradec-9Z-enoyl-L-homoserine lactone serves as a native autoinducer in at least two distinct bacterial species: the plant pathogen Agrobacterium vitis [1] and the enteric pathogen Citrobacter rodentium . This is a functional differentiation from closely related molecules like N-tetradecanoyl-L-homoserine lactone (C14-HSL), which is a more broadly distributed signal [2], and from 3-oxo-C14-HSL, which is primarily known as a rhizobacterial signal and plant defense primer [3]. The specific association of this compound with these particular QS systems defines its utility for researchers studying those specific organisms.

autoinducer C. rodentium A. vitis

Validated Research and Application Scenarios for N-cis-Tetradec-9Z-enoyl-L-homoserine lactone Based on Empirical Evidence


Studying TraR-Mediated Quorum Sensing Antagonism

Procure N-cis-Tetradec-9Z-enoyl-L-homoserine lactone for use as a validated antagonist in Agrobacterium tumefaciens TraR reporter assays. Its defined IC50 of 3.20 μM for inhibiting the response to native agonist OdDHL [1] makes it a quantifiable tool for probing the structure-activity relationship of TraR ligands and for screening potential QS inhibitors. Use of the saturated analog C14-HSL would be inappropriate in this context, as it does not produce the same antagonist profile.

Investigating Quorum Sensing in Agrobacterium vitis Pathogenesis

Utilize N-cis-Tetradec-9Z-enoyl-L-homoserine lactone as the native and biologically relevant signaling molecule for studying the QS regulon in A. vitis, the causative agent of grape crown gall disease [1]. Exogenous addition of this specific compound, or genetic manipulation of its synthesis, is essential for accurately dissecting the role of QS in virulence gene expression and biofilm formation in this organism, as other AHLs are not native signals and would confound results.

Modeling Autoinducer Function in Citrobacter rodentium Virulence

Employ this compound as the specific autoinducer to study QS-controlled virulence mechanisms in C. rodentium [1], a widely used mouse model for human enteropathogenic and enterohemorrhagic E. coli infections. Unlike other long-chain AHLs, this is the endogenous signal for this pathogen, making it the correct reagent for investigating QS-dependent regulation of attaching/effacing lesion formation and intestinal colonization.

Environmental Fate Studies of Unsaturated Quorum Sensing Molecules

Incorporate N-cis-Tetradec-9Z-enoyl-L-homoserine lactone as a representative unsaturated AHL in studies of QS signal degradation in environmental matrices. Its demonstrated 'fast degradation' in halogenation experiments [1] and distinct transformation pathway differentiate it from saturated analogs, making it a valuable model for understanding how chemical structure dictates the environmental persistence of bacterial signaling molecules and their impact on microbial community dynamics.

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